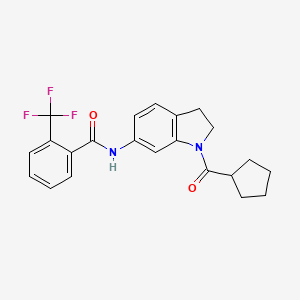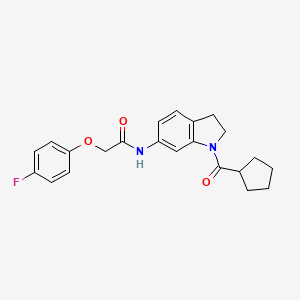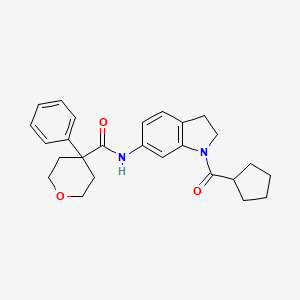![molecular formula C18H20N2O3 B6536102 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide CAS No. 1021207-43-1](/img/structure/B6536102.png)
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide, abbreviated as N-DMF-IFC, is a novel small molecule that has been studied for its potential use in a variety of scientific research applications. It is a member of the indole-based family of compounds, which are known to possess a variety of biological activities. N-DMF-IFC has been studied for its ability to act as an agonist of the serotonin 5-HT2A receptor, which is involved in a wide range of physiological functions. Additionally, N-DMF-IFC has been investigated for its potential use in the development of novel therapeutic agents.
Wissenschaftliche Forschungsanwendungen
N-DMF-IFC has been studied for its potential use in a variety of scientific research applications. It has been investigated for its ability to act as an agonist of the serotonin 5-HT2A receptor, which is involved in a wide range of physiological functions. Additionally, N-DMF-IFC has been studied for its potential use in the development of novel therapeutic agents. Furthermore, N-DMF-IFC has been studied for its ability to modulate the activity of other receptors, such as the dopamine D2 receptor, and has been shown to possess anti-inflammatory properties.
Wirkmechanismus
N-DMF-IFC is an agonist of the serotonin 5-HT2A receptor, which is a G-protein coupled receptor that plays a role in a variety of physiological processes. When N-DMF-IFC binds to the 5-HT2A receptor, it activates a cascade of cellular signaling events that ultimately lead to the activation of downstream effector proteins. Additionally, N-DMF-IFC has been shown to modulate the activity of other receptors, such as the dopamine D2 receptor, and has been shown to possess anti-inflammatory properties.
Biochemical and Physiological Effects
N-DMF-IFC has been studied for its ability to modulate the activity of various receptors, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. When N-DMF-IFC binds to the 5-HT2A receptor, it activates a cascade of cellular signaling events that ultimately lead to the activation of downstream effector proteins. Additionally, N-DMF-IFC has been shown to possess anti-inflammatory properties. Furthermore, N-DMF-IFC has been studied for its potential use in the development of novel therapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
N-DMF-IFC has several advantages and limitations for use in laboratory experiments. One of the major advantages of using N-DMF-IFC is its ability to act as an agonist of the serotonin 5-HT2A receptor, which is involved in a wide range of physiological functions. Additionally, N-DMF-IFC has been studied for its ability to modulate the activity of other receptors, such as the dopamine D2 receptor, and has been shown to possess anti-inflammatory properties. However, one of the major limitations of using N-DMF-IFC is that it is not very soluble in water, which can limit its use in some laboratory experiments.
Zukünftige Richtungen
For the use of N-DMF-IFC include further research into its ability to modulate the activity of other receptors, such as the dopamine D2 receptor, and its potential use in the development of novel therapeutic agents. Additionally, further research into the mechanism of action of N-DMF-IFC and its ability to possess anti-inflammatory properties is warranted. Furthermore, future research should investigate the potential use of N-DMF-IFC in combination with other compounds, such as other serotonin 5-HT2A receptor agonists, to further explore its potential therapeutic applications.
Synthesemethoden
N-DMF-IFC is synthesized through a three-step process. In the first step, an indole-3-carboxylic acid is reacted with 2,2-dimethylpropanoic acid in the presence of a base catalyst to form the desired product. In the second step, the product is reacted with a furan-2-carboxamide in the presence of a strong acid catalyst to form N-DMF-IFC. Finally, the product is purified by column chromatography.
Eigenschaften
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)17(22)20-9-8-12-6-7-13(11-14(12)20)19-16(21)15-5-4-10-23-15/h4-7,10-11H,8-9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVSBYMILWXJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![methyl 4-{[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]carbamoyl}benzoate](/img/structure/B6536073.png)
![2-(4-chlorophenyl)-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536076.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B6536087.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B6536094.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536107.png)
![5-bromo-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536111.png)
